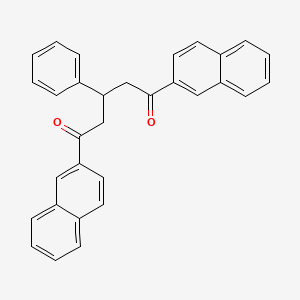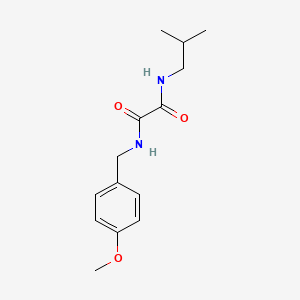![molecular formula C14H18N2O3 B5034099 N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5034099.png)
N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as DVE-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DVE-1 is a small molecule that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory, anti-cancer, and anti-viral effects through the inhibition of various signaling pathways, such as the NF-κB and MAPK signaling pathways. This compound has also been shown to modulate the activity of transcription factors, such as STAT3 and HIF-1α, which are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to induce apoptosis in cancer cells and inhibit cancer cell growth. Additionally, this compound has been shown to inhibit viral replication in vitro. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized with a high yield. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide. One direction is to further investigate its mechanism of action to better understand how it exerts its anti-inflammatory, anti-cancer, and anti-viral effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials for the treatment of inflammatory diseases, cancer, and viral infections.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide involves the reaction of 2,4-dimethylphenyl isocyanate with 2-(vinyloxy)ethylamine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed amination process, resulting in the formation of this compound with a yield of 75%. The purity of the synthesized this compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell growth. Additionally, this compound has been shown to have anti-viral properties by inhibiting viral replication.
Propriétés
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-19-8-7-15-13(17)14(18)16-12-6-5-10(2)9-11(12)3/h4-6,9H,1,7-8H2,2-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWLIHOJEOYBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCOC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(3,4-dichlorophenyl)pyridin-4-yl]methanol](/img/structure/B5034017.png)
![N-[2-(2-pyrazinyl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5034030.png)
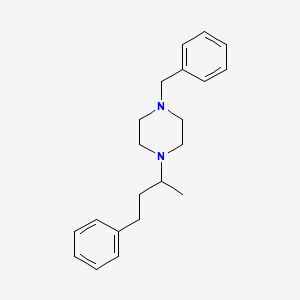
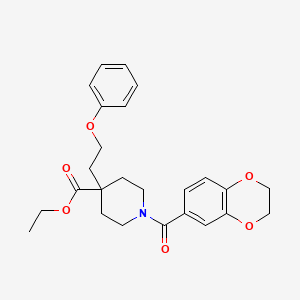
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034049.png)
![diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5034061.png)
![N-[2-(aminocarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5034068.png)
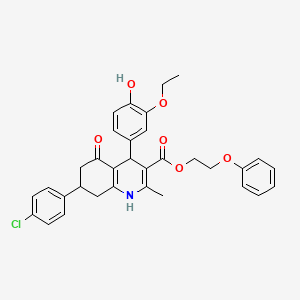


![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)
![3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine](/img/structure/B5034103.png)
